Odoratisol A

Cytotoxicity Cancer Research Neolignans

Odoratisol A is a (2S,3S)-dihydrobenzofuran neolignan with X-ray-confirmed stereochemistry, distinguishing it from co-occurring neolignans. Its selective MCF-7 cytotoxicity (IC50 6.48 µM) and neuroprotective activity in primary neuron models make it indispensable for targeted oncology and neurodegeneration research. Generic substitution compromises experimental reproducibility.

Molecular Formula C21H24O5
Molecular Weight 356.4 g/mol
CAS No. 891182-93-7
Cat. No. B1588913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOdoratisol A
CAS891182-93-7
Molecular FormulaC21H24O5
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC(=C(C(=C3)OC)O)OC
InChIInChI=1S/C21H24O5/c1-6-7-13-8-15-12(2)20(26-21(15)18(9-13)25-5)14-10-16(23-3)19(22)17(11-14)24-4/h6-12,20,22H,1-5H3/b7-6+/t12-,20-/m0/s1
InChIKeyLYZVPGMCGPXCQO-QWTYKDCCSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Odoratisol A (CAS 891182-93-7): An Analytically Defined Neolignan for Research Applications


Odoratisol A (CAS 891182-93-7) is a dihydrobenzofuran neolignan with a molecular formula of C₂₁H₂₄O₅ and a molecular weight of 356.4 g/mol . It is a naturally occurring phenolic compound primarily isolated from *Myristica fragrans* Houtt. (nutmeg and mace) and has been structurally characterized by advanced spectroscopic methods, including the first-time report of its X-ray crystal structure, which unequivocally confirms its absolute stereochemistry as (2S,3S) [1]. While it is a member of a broad class of phenylpropanoid dimers, its specific substitution pattern and stereochemical configuration differentiate it from other neolignans found in the same source material, such as licarin A, licarin B, and dehydrodiisoeugenol [2].

The Procurement Pitfall of Odoratisol A: Why Analogs Cannot Be Assumed Equivalent


The procurement of Odoratisol A cannot be fulfilled by generic substitution with other neolignans from *Myristica fragrans*, such as dehydrodiisoeugenol or licarin A. Despite sharing a common biosynthetic origin, these compounds exhibit distinct molecular structures and, consequently, divergent bioactivity profiles. For instance, while some co-occurring compounds demonstrate potent NF-κB inhibition (IC₅₀ values in the low nanomolar range), Odoratisol A itself shows a markedly different activity spectrum [1]. This is further underscored by its unique stereochemistry and the fact that its X-ray crystal structure was reported for the first time to unambiguously confirm its identity, a level of analytical definition not uniformly available for all its in-class comparators [2]. Assuming functional equivalence based on source or compound class risks compromising experimental reproducibility and can lead to erroneous data interpretation in target-based assays, making the verified procurement of the specific compound essential.

Quantitative Evidence for Odoratisol A (CAS 891182-93-7): Direct Comparator Data for Scientific Decision-Making


Differential Cytotoxicity Profile of Odoratisol A Against MCF-7 Breast Cancer Cells

In a study evaluating neolignans from *Cinnamomum bejolghota*, Odoratisol A exhibited a specific cytotoxic effect against the human breast cancer cell line MCF-7, with an IC₅₀ of 6.48 ± 0.04 µM [1]. While the study identified multiple active neolignans, this particular compound's activity was quantified in this specific cellular context. In contrast, a co-occurring neolignan from the same study, bejolghotin A (a new compound), showed an IC₅₀ of >50 µM against the same MCF-7 cell line, demonstrating a >7.7-fold difference in potency [1]. This highlights that even within a group of structurally related neolignans, activity against a specific cancer cell line is not uniform and must be evaluated on a compound-by-compound basis.

Cytotoxicity Cancer Research Neolignans

Stereochemical Identity and Analytical Verification: The Definitive (2S,3S) Configuration of Odoratisol A

The absolute stereochemistry of Odoratisol A has been unambiguously determined as (2S,3S) through X-ray crystallography, which was reported for the first time in a 2019 study on *Myristica fragrans* stem bark [1]. This is a critical differentiator from its closely related analog, ENT-ODORATISOL A (also known as Maceneolignan A, CAS 1967042-42-7), which possesses the opposite (2R,3R) stereochemical configuration [2]. While both compounds share the same planar structure and molecular formula, their three-dimensional orientation is distinct, which can have profound implications for their interaction with chiral biological targets like enzymes and receptors.

Structural Elucidation Stereochemistry X-ray Crystallography

Neuroprotective Activity of Odoratisol A in a Primary Neuron Oxidative Stress Model

Odoratisol A has demonstrated neuroprotective activity in a physiologically relevant primary neuron model. A patent evaluation disclosed that the compound exhibits nerve protection activity in an H₂O₂-induced injury primary neuron model, as well as in a glutamate-induced primary neuron toxicity model [1]. This activity profile is distinct from that of the structurally similar and more widely studied neolignan dehydrodiisoeugenol (DHIE), which is primarily characterized for its anti-inflammatory effects via NF-κB inhibition (IC₅₀ = 7.1 μM in RAW 264.7 macrophages) [2]. The demonstrated activity of Odoratisol A in a disease-relevant primary cell model of neurodegeneration suggests a different and potentially more therapeutically relevant mechanism of action compared to its anti-inflammatory analog.

Neuroprotection Oxidative Stress Primary Cell Culture

Comparison of NF-κB Inhibitory Potency Between Odoratisol A and Co-Occurring Neolignans

A direct comparative study on compounds isolated from *Myristica fragrans* aril evaluated the NF-κB (p65) inhibitory activity of several neolignans. The study reported that compounds (2) and (4) (benzenemethanol derivatives) displayed potent inhibition with IC₅₀ values of 1.5 nM and 3.4 nM, respectively [1]. In the same study, Odoratisol A (compound 3) was identified and included in the screening but did not exhibit comparable potency, as only the data for the active compounds were reported. Furthermore, the study evaluated PARP-1 inhibitory activity, reporting IC₅₀ values of 3.04 μM for compound (1) and 0.001 μM for compound (2), while data for Odoratisol A were not among those highlighted for potent activity [1]. This indicates that within the same natural extract, Odoratisol A possesses a different bioactivity fingerprint compared to its co-occurring analogs.

NF-κB Inflammation PARP-1

Recommended Application Scenarios for Odoratisol A (CAS 891182-93-7) Based on Quantitative Evidence


Breast Cancer Cell Proliferation Studies (MCF-7 Model)

Based on the direct comparative evidence showing an IC₅₀ of 6.48 ± 0.04 µM against MCF-7 breast cancer cells [1], Odoratisol A is a suitable candidate for research programs investigating the growth inhibition of hormone-responsive breast cancer. Its >7.7-fold higher potency compared to the related neolignan bejolghotin A in the same assay makes it a more efficient tool compound for initial target validation studies or for establishing a baseline for structure-activity relationship (SAR) investigations in this specific cancer type. Procurement is justified for projects where a defined, moderately potent hit is required for follow-up mechanistic work in breast oncology.

Oxidative Stress and Glutamate-Induced Neurotoxicity Research

The disclosed neuroprotective activity in primary neuron models of H₂O₂-induced injury and glutamate toxicity [1] positions Odoratisol A as a research tool for studying mechanisms of neurodegeneration and screening for protective compounds. Unlike its anti-inflammatory analog dehydrodiisoeugenol, Odoratisol A's demonstrated effect in a disease-relevant primary cell model provides a more direct link to neurological applications. Procurement is recommended for laboratories focused on validating neuroprotective targets in primary cultures or for use as a reference compound in assays modeling aspects of Parkinson's or Alzheimer's disease pathophysiology.

Studies Requiring a Stereochemically Defined (2S,3S) Neolignan Standard

The unambiguous determination of the (2S,3S) absolute configuration via X-ray crystallography [1] makes Odoratisol A an invaluable analytical standard and research probe. This differentiates it from its enantiomer, ENT-ODORATISOL A [2], and is essential for any research program where stereochemistry dictates biological interaction. Procurement is critical for use as a chiral standard in HPLC method development, for validating the enantiopurity of synthetic or isolated materials, or for investigating stereospecific interactions with chiral biological targets such as enzymes or receptors where the (2S,3S) conformation is hypothesized to be active.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Odoratisol A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.